N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide
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Overview
Description
N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide is a chemical compound with the molecular formula C7H6F3N3O It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide typically involves the reaction of 2-(trifluoromethyl)pyridine-3-carboxylic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide
- 2-(trifluoromethyl)pyridine-3-carboxylic acid
- 5-(trifluoromethyl)pyridine-2-carboxamide oxime
Uniqueness
N’-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H6F3N3O |
---|---|
Molecular Weight |
205.14 g/mol |
IUPAC Name |
N'-hydroxy-2-(trifluoromethyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-4(6(11)13-14)2-1-3-12-5/h1-3,14H,(H2,11,13) |
InChI Key |
PCOWFFKKPOEGEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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